3-(Methylsulfanyl)-1,2,4-benzotriazine
Description
3-(Methylsulfanyl)-1,2,4-benzotriazine is a heterocyclic compound featuring a benzotriazine core substituted with a methylsulfanyl (-SMe) group at position 2. Structural studies, including NMR and X-ray crystallography, confirm the planar aromatic system and the influence of the methylsulfanyl group on electronic properties .
Properties
CAS No. |
75122-01-9 |
|---|---|
Molecular Formula |
C8H7N3S |
Molecular Weight |
177.23 g/mol |
IUPAC Name |
3-methylsulfanyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-9-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3 |
InChI Key |
NYGJNENMZDYKDC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with formamide derivatives, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Anticancer 1,2,4-Benzotriazine 1,4-Dioxides
Tirapazamine (SR 4233) and its derivatives, such as SR 4895 (3-ethyl) and SR 4941 (3-(2'-methoxyethyl)) , are hypoxia-selective cytotoxins. These 1,4-dioxide derivatives require bioreductive activation to generate DNA-damaging radicals. Unlike 3-(Methylsulfanyl)-1,2,4-benzotriazine, the 1,4-dioxide group enhances electron affinity, critical for targeting hypoxic tumor cells. Methylsulfanyl substitution may lack this redox-active profile, but its lipophilic nature could improve membrane permeability .
| Compound | Substituent(s) | Key Activity | Mechanism |
|---|---|---|---|
| Tirapazamine | 1,4-Dioxide, 3-NH₂ | Anticancer (Phase III trials) | Bioreductive hydroxyl radical release |
| SR 4895 | 1,4-Dioxide, 3-Et | Enhanced antitumor activity vs. TPZ | Increased electron affinity |
| 3-(Methylsulfanyl) | 3-SMe | Underexplored (potential antifungal) | Likely non-redox-mediated |
Key Insight: The 1,4-dioxide moiety is indispensable for hypoxia-selective cytotoxicity, whereas methylsulfanyl substitution may favor non-redox applications .
3,4-Dihydro-1,2,4-Benzotriazines with Pharmacological Activities
Derivatives such as compound 86 (spiro-piperidine), compound 42 (diuretic), and compound 27 (anticonvulsant) demonstrate the impact of 3,3-disubstitution on activity. For example:
- Compound 86 : Combines antihypertensive and anti-inflammatory effects, likely via modulation of vascular tone and COX pathways.
- Compound 42 : Exhibits diuretic activity comparable to hydrochlorothiazide but with undefined molecular targets .
Antifungal Indole-Benzotriazine Derivatives
Compound 83 (indole[1,2-c]-1,2,4-benzotriazine) shows potent antifungal activity against phytopathogenic fungi. The indole fusion enhances planar stacking, while the triazine core likely disrupts fungal membrane synthesis. Methylsulfanyl substitution in this compound could mimic this lipophilicity but lacks the indole moiety’s π-π interactions .
CNS-Active Pyrazolo-Benzotriazines
CGS9896 (pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide) and Ro-4938581 enhance memory in murine models via GABAergic modulation. The 5-oxide group in CGS9896 is critical for blood-brain barrier penetration, a feature absent in this compound, which may limit CNS bioavailability .
Substituent Effects on Reactivity and Solubility
- Methylsulfanyl vs. Methylsulfonyl : 3-(Methylsulfonyl)-1,2,4-triazine () has higher polarity (logP ~0.5 vs. ~2.0 for methylsulfanyl), impacting solubility and metabolic stability.
- Spirocyclic vs. Linear Substituents : Spiro-piperidine derivatives (e.g., compound 86) exhibit enhanced pharmacological profiles due to 3D structural complexity, a feature absent in linear substituents like -SMe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
